3-(Benzyloxy)-4-iodo-1-methyl-1H-pyrazole
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Overview
Description
3-(Benzyloxy)-4-iodo-1-methyl-1H-pyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with benzyloxy, iodine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-4-iodo-1-methyl-1H-pyrazole typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions, where a suitable benzyl halide reacts with the pyrazole derivative.
Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form corresponding benzoic acid derivatives.
Reduction: The iodine atom can be reduced to form deiodinated pyrazole derivatives.
Substitution: The iodine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Deiodinated pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Benzyloxy)-4-iodo-1-methyl-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-4-iodo-1-methyl-1H-pyrazole depends on its specific application:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may interact with specific receptors, modulating their activity and leading to downstream biological effects.
Comparison with Similar Compounds
- 3-(Benzyloxy)-4-chloro-1-methyl-1H-pyrazole
- 3-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole
- 3-(Benzyloxy)-4-fluoro-1-methyl-1H-pyrazole
Comparison:
- Uniqueness: The presence of the iodine atom in 3-(Benzyloxy)-4-iodo-1-methyl-1H-pyrazole provides unique reactivity compared to its chloro, bromo, and fluoro analogs. Iodine is a larger atom and more polarizable, which can influence the compound’s reactivity and interaction with biological targets.
- Reactivity: The iodine derivative is more reactive in substitution reactions due to the weaker carbon-iodine bond compared to carbon-chlorine, carbon-bromine, and carbon-fluorine bonds.
Properties
Molecular Formula |
C11H11IN2O |
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Molecular Weight |
314.12 g/mol |
IUPAC Name |
4-iodo-1-methyl-3-phenylmethoxypyrazole |
InChI |
InChI=1S/C11H11IN2O/c1-14-7-10(12)11(13-14)15-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 |
InChI Key |
OZOSLZVRESKQSW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)OCC2=CC=CC=C2)I |
Origin of Product |
United States |
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